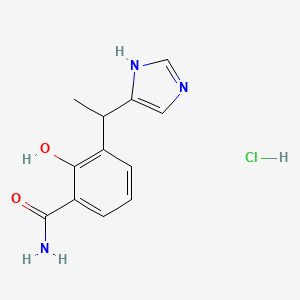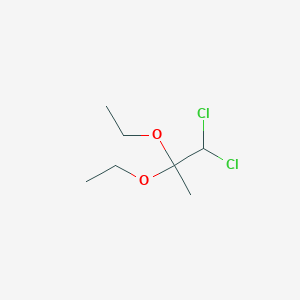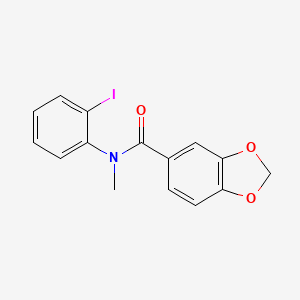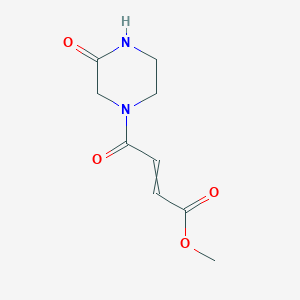
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride is a chemical compound with the following structure:
C9H12N4OCl
It contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole is known for its diverse chemical and biological properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .
準備方法
The synthetic routes for Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride involve the following steps:
-
Imidazole Synthesis: : Imidazole can be synthesized through various methods, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically involve cyclization of an aldehyde or ketone with ammonia or primary amines.
-
Benzamide Derivation: : Benzamide is prepared by acylating benzoyl chloride with ammonia or an amine. The reaction occurs under mild conditions and yields the desired benzamide.
-
Hydroxylation: : The hydroxy group is introduced using appropriate reagents, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the monohydrochloride salt.
化学反応の分析
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the imidazole ring may yield a secondary amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
This compound finds applications in:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
Chemistry: As a building block for drug development.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism of action remains context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
Benzamide derivatives differ from other imidazole-containing compounds due to their unique substituents and functional groups. Similar compounds include clemizole, etonitazene, and astemizole .
特性
CAS番号 |
127170-75-6 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H |
InChIキー |
GFKLCFADQUYTTR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)



![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

